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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyrimidine

Cat. No.: B092982 Get Quote

Introduction: In the landscape of heterocyclic chemistry, pyrimidines represent a cornerstone,

forming the structural basis for a multitude of biologically active molecules, including

nucleobases and a wide array of pharmaceuticals. Among the functionalized pyrimidines, 2-
Hydroxy-4-methylpyrimidine stands out as a highly versatile and valuable building block in

organic synthesis. Its unique electronic properties and multiple reactive sites—the hydroxyl

group, the pyrimidine ring nitrogens, and the activated methyl group—offer a rich platform for

molecular elaboration. This guide provides an in-depth exploration of the applications of 2-
Hydroxy-4-methylpyrimidine in organic synthesis, complete with detailed application notes,

reaction protocols, and mechanistic insights tailored for researchers, scientists, and

professionals in drug development.

Core Attributes of 2-Hydroxy-4-methylpyrimidine
2-Hydroxy-4-methylpyrimidine (also known as 4-methylpyrimidin-2-ol) is a white to off-white

crystalline solid. It exists in a tautomeric equilibrium with its corresponding pyrimidinone form,

4-methylpyrimidin-2(1H)-one, with the latter often being the predominant species. This

tautomerism is a critical aspect of its reactivity. The compound is soluble in polar organic

solvents and water, enhancing its utility in a variety of reaction conditions.[1]
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Property Value Source

CAS Number 15231-48-8 [1]

Molecular Formula C5H6N2O [1]

Molecular Weight 110.11 g/mol [2]

Appearance
White to off-white crystalline

solid
[1]

Solubility
Soluble in water and polar

organic solvents
[1]

Application Note I: A Versatile Precursor in the
Synthesis of Bioactive Molecules
2-Hydroxy-4-methylpyrimidine serves as a key intermediate in the synthesis of a diverse

range of biologically active compounds, including antiviral and antitumor agents.[3] Its utility

stems from the ability to functionalize the pyrimidine core at various positions, allowing for the

systematic modulation of a molecule's physicochemical and pharmacological properties. This

makes it an attractive starting material in medicinal chemistry and drug discovery programs.[3]

Workflow for Bioactive Molecule Synthesis

2-Hydroxy-4-methylpyrimidine Activation/Functionalization
(e.g., Chlorination)

POCl3 or SOCl2 Key Intermediate
(e.g., 2-Chloro-4-methylpyrimidine)

Nucleophilic Aromatic Substitution (SNAr)
Amines, Alcohols,

Thiols

Cross-Coupling Reactions
(e.g., Suzuki, Buchwald-Hartwig)

Boronic acids,
Amines, etc.

Diverse Library of
Substituted Pyrimidines Biological Screening & Lead Optimization

Click to download full resolution via product page

Caption: General workflow for utilizing 2-Hydroxy-4-methylpyrimidine in drug discovery.
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Application Note II: Synthesis of Substituted
Pyrimidines via Nucleophilic Aromatic Substitution
A primary application of 2-hydroxy-4-methylpyrimidine involves its conversion to a more

reactive intermediate, typically 2-chloro-4-methylpyrimidine. The hydroxyl group can be readily

transformed into a good leaving group, most commonly a chloride, using reagents like

phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This chlorinated intermediate is

highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the

introduction of a wide array of functional groups at the 2-position.

Mechanistic Insight:
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative

nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electrophilic

and thus susceptible to attack by nucleophiles, especially when a good leaving group is

present. The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-

stabilized anionic intermediate.

Protocol: Two-Step Synthesis of 2-Amino-4-
methylpyrimidine Derivatives
Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet, place 2-hydroxy-4-methylpyrimidine
(1.0 eq).

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.0-

5.0 eq) dropwise at 0 °C.

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and

maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour

it onto crushed ice with vigorous stirring.
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Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ or NaOH

solution) and extract the product with an organic solvent such as dichloromethane or ethyl

acetate.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with an Amine

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-chloro-4-

methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, DMF, or isopropanol.

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a base such

as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the

reactivity of the amine. Monitor the reaction by TLC.

Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the

residue and extract the product with an organic solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. The final product can be purified by recrystallization or column

chromatography.

Application Note III: C-C and C-N Bond Formation
via Cross-Coupling Reactions
The chlorinated intermediate, 2-chloro-4-methylpyrimidine, is also an excellent substrate for

various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for

the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex

molecular architectures that are often inaccessible through traditional methods.

Key Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or

their esters. This is widely used to introduce aryl or heteroaryl moieties.

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines. This

offers a complementary approach to the SNAr reaction, often with a broader substrate scope

and milder reaction conditions.

Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal

alkynes, leading to the synthesis of alkynylpyrimidines.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of
2-Aryl-4-methylpyrimidines

Reaction Setup: To a Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq), the desired

arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a

base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

Solvent Addition: Add a suitable solvent system, commonly a mixture of an organic solvent

like dioxane, toluene, or DMF, and water.

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30

minutes.

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere until

the starting material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction to room temperature, add water, and extract with an organic

solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product by column chromatography.
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Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
2-Hydroxy-4-methylpyrimidine is a foundational building block in organic synthesis, offering a

gateway to a vast chemical space of substituted pyrimidines. Its applications are central to the

development of new pharmaceuticals and other functional organic molecules. The synthetic

routes, primarily involving the conversion to a 2-chloro intermediate followed by nucleophilic

aromatic substitution or cross-coupling reactions, are robust and versatile. A thorough

understanding of the reactivity of this scaffold and the associated synthetic methodologies is

crucial for researchers aiming to design and synthesize novel compounds with desired

biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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